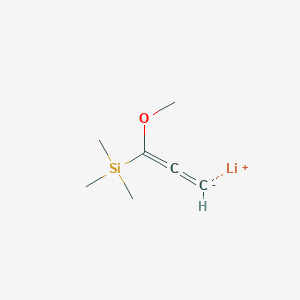
4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, an ethanol group, and a styryl group with an allyloxy substituent. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the morpholine ring, followed by the introduction of the ethanol group. The styryl group with the allyloxy substituent is then added through a series of reactions that may include alkylation, oxidation, and substitution reactions. Industrial production methods often involve optimizing these steps to increase yield and purity.
Analyse Chemischer Reaktionen
4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Wirkmechanismus
The mechanism of action of 4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Morpholineethanol, alpha-(p-(allyloxy)styryl)-, hydrochloride can be compared with other similar compounds, such as:
4-Morpholineethanol, alpha-(p-(2-propynyloxy)styryl)-, hydrochloride: This compound has a similar structure but with a propynyloxy group instead of an allyloxy group.
4-Morpholineethanol, alpha-(p-(methoxy)styryl)-, hydrochloride: This compound has a methoxy group instead of an allyloxy group. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
80318-20-3 |
|---|---|
Molekularformel |
C17H24ClNO3 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
(E)-1-morpholin-4-yl-4-(4-prop-2-enoxyphenyl)but-3-en-2-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-2-11-21-17-7-4-15(5-8-17)3-6-16(19)14-18-9-12-20-13-10-18;/h2-8,16,19H,1,9-14H2;1H/b6-3+; |
InChI-Schlüssel |
PKLCNSDCBYTTMW-ZIKNSQGESA-N |
Isomerische SMILES |
C=CCOC1=CC=C(C=C1)/C=C/C(CN2CCOCC2)O.Cl |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C=CC(CN2CCOCC2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


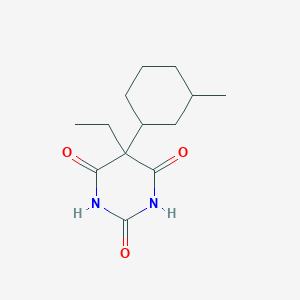

![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
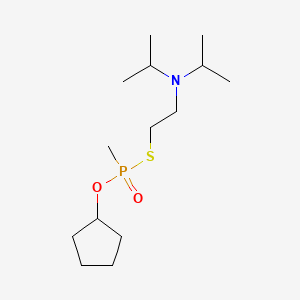


![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
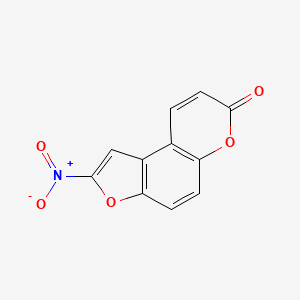
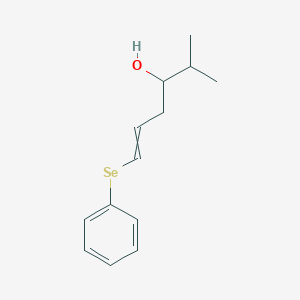
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)
![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
![3,6-Bis[2-(diethylamino)ethoxy]acridine-4,5-diamine](/img/structure/B14414178.png)
